molecular formula C37H52O11Si B583614 13-O-(Triethylsilyl) Baccatin III CAS No. 208406-86-4

13-O-(Triethylsilyl) Baccatin III

Cat. No. B583614
CAS RN: 208406-86-4
M. Wt: 700.897
InChI Key: NKNHZPLYHAABLP-UZBMNOCMSA-N
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Description

“13-O-(Triethylsilyl) Baccatin III” is a compound with the molecular formula C37H52O11Si and a molecular weight of 700.89 . It is an impurity of Paclitaxel, which is a chemotherapy medication used to treat a number of types of cancer .


Synthesis Analysis

An efficient synthesis of 13-epi-7-O-(triethylsilyl)baccatin III from 13-deoxybaccatin III has been described. The process involves the oxidation of 13-deoxy-7-O-(triethylsilyl)baccatin III with tert-butyl peroxide, followed by reduction with SmI2, which produced 13-epi-7-O-(triethylsilyl)baccatin III in good overall yield .


Molecular Structure Analysis

The molecular structure of “13-O-(Triethylsilyl) Baccatin III” is represented by the formula C37H52O11Si .


Chemical Reactions Analysis

The ligation of the C-13 side chain to baccatin III is catalyzed by baccatin III amino phenylpropanoyl-13-O-transferase (BAPT), which produces beta-phenylalanyl baccatin III .


Physical And Chemical Properties Analysis

“13-O-(Triethylsilyl) Baccatin III” is a solid substance that is soluble in chloroform and ethyl acetate . It has a melting point of 114-116° C .

Scientific Research Applications

Chemical Synthesis

13-O-(Triethylsilyl) Baccatin III is used as a reference material in synthetic chemistry . It is a crucial compound in the field of organometallics and organosilicon chemistry .

Cancer Research

Baccatin III, which can be derived from 13-O-(Triethylsilyl) Baccatin III, is a precursor in the biosynthesis pathway of paclitaxel . Paclitaxel is recognized worldwide as one of the most effective cancer chemotherapeutic agents, and has been widely used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers .

Biotransformation

Baccatin III can be synthesized by integrating the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis . This method can shorten the production process of Taxus extraction for baccatin III synthesis and provide a reliable strategy for the efficient production of baccatin III .

Pharmaceutical Research

13-O-(Triethylsilyl) Baccatin III is used in pharmaceutical research as an impurity reference material . This helps in the development of highly accurate and reliable data analysis methods .

Biological Engineering

The study of 13-O-(Triethylsilyl) Baccatin III is important in the field of biological engineering. For example, heterologous expression of 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) in microbial strains for biotransformation of 10-DAB is a promising alternative strategy for baccatin III production .

Resource Utilization

The use of 13-O-(Triethylsilyl) Baccatin III in research can lead to the improvement of resource utilization rate of Taxus needles . This is because Taxus needles, which are renewable and have a relatively high content of 10-DAB, can be used as an effective source of the catalytic substrate 10-DAB .

Mechanism of Action

The pharmacological activity of paclitaxel, which “13-O-(Triethylsilyl) Baccatin III” is an impurity of, is mainly determined by the ester side chain at the C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring in its structure . Unlike other microtubule-targeting anticancer agents that prevent the polymerization of microtubules, paclitaxel induces mitotic arrest by microtubule hyper-stabilization .

Safety and Hazards

When handling “13-O-(Triethylsilyl) Baccatin III”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

Baccatin III, which “13-O-(Triethylsilyl) Baccatin III” is related to, is a precursor to paclitaxel (Taxol), a billion-dollar drug that is well known and recommended for treatment in more than 20 types of cancer . The low yield of Taxol from natural sources and the lack of a commercially viable total synthesis have rendered the semisynthetic coupling of the important phenylisoserine side chain to baccatin III as the principal means of producing the drug to meet increasing demand .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNHZPLYHAABLP-UZBMNOCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@]2([C@H]([C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858503
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208406-86-4
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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